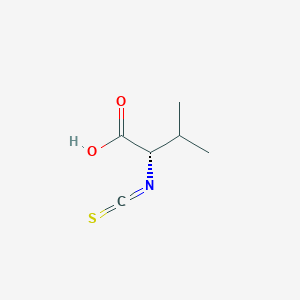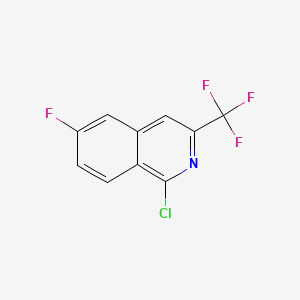
3-(4-Bromo-2-methylphenyl)-2-hydroxypropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Bromo-2-methylphenyl)-2-hydroxypropanoic acid is an organic compound with a molecular formula of C10H11BrO3 This compound features a bromine atom attached to a benzene ring, which is further substituted with a methyl group and a hydroxypropanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-2-methylphenyl)-2-hydroxypropanoic acid typically involves the bromination of 2-methylphenyl derivatives followed by subsequent functional group transformations. One common method involves the bromination of 2-methylphenylacetic acid using bromine or N-bromosuccinimide (NBS) under radical conditions . The resulting brominated intermediate is then subjected to hydrolysis and oxidation reactions to introduce the hydroxypropanoic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
化学反応の分析
Types of Reactions
3-(4-Bromo-2-methylphenyl)-2-hydroxypropanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination under radical conditions.
Potassium Permanganate (KMnO4): Used for oxidation reactions.
Sodium Borohydride (NaBH4): Used for reduction reactions.
Major Products Formed
Substituted Derivatives: Depending on the nucleophile used in substitution reactions, various substituted derivatives can be formed.
Oxidized Products: Oxidation of the hydroxy group results in the formation of carbonyl compounds.
Reduced Products: Reduction of carbonyl compounds yields hydroxy derivatives.
科学的研究の応用
3-(4-Bromo-2-methylphenyl)-2-hydroxypropanoic acid has several applications in scientific research:
作用機序
The mechanism of action of 3-(4-Bromo-2-methylphenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxypropanoic acid moiety play crucial roles in its reactivity and biological activity. The compound may act by inhibiting specific enzymes or receptors, leading to its observed effects .
類似化合物との比較
Similar Compounds
2-(4-Bromo-2-methylphenyl)acetic acid: Similar structure but lacks the hydroxy group on the propanoic acid moiety.
4-Bromo-2-methylphenylboronic acid: Contains a boronic acid group instead of the hydroxypropanoic acid moiety.
Uniqueness
3-(4-Bromo-2-methylphenyl)-2-hydroxypropanoic acid is unique due to the presence of both a bromine atom and a hydroxypropanoic acid group, which confer distinct chemical reactivity and potential biological activities compared to its analogs .
特性
分子式 |
C10H11BrO3 |
|---|---|
分子量 |
259.10 g/mol |
IUPAC名 |
3-(4-bromo-2-methylphenyl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C10H11BrO3/c1-6-4-8(11)3-2-7(6)5-9(12)10(13)14/h2-4,9,12H,5H2,1H3,(H,13,14) |
InChIキー |
OKVVNARPJXVPHI-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)Br)CC(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(pyrimidin-2-yl)ethyl]cyclopropanamine](/img/structure/B13631696.png)
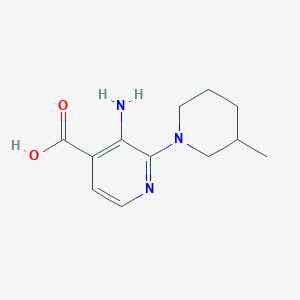

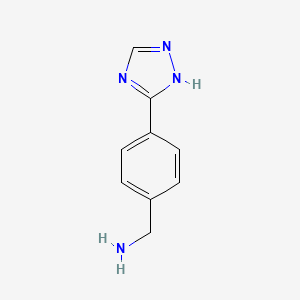



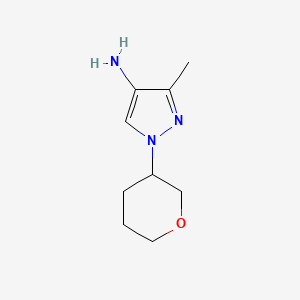
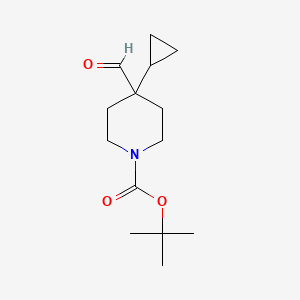

![6,7-Dichloroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13631735.png)
